

# What is the solubility of CRS3123 dihydrochloride in different solvents?

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## Compound of Interest

Compound Name: CRS3123 dihydrochloride

Cat. No.: B1680516

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## Solubility Profile of CRS3123 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CRS3123, also known as REP-3123, is a novel, narrow-spectrum antibiotic specifically designed to target *Clostridioides difficile*. It functions by inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis. This targeted mechanism of action makes CRS3123 a promising candidate for the treatment of *C. difficile* infection (CDI) while minimizing the disruption of the normal gut microbiota. Understanding the solubility of its dihydrochloride salt, **CRS3123 dihydrochloride**, is a critical aspect of its pre-clinical and clinical development, influencing formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the known solubility of **CRS3123 dihydrochloride** in various solvents, details common experimental protocols for solubility determination, and illustrates its mechanism of action.

### Data Presentation: Solubility of CRS3123 and its Dihydrochloride Salt

The solubility of a compound is a key physicochemical property that dictates its handling, formulation, and in vivo performance. The following tables summarize the available quantitative

solubility data for **CRS3123 dihydrochloride** and the predicted solubility of its free base form.

Table 1: Quantitative Solubility of **CRS3123 Dihydrochloride**

Solvent	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	100 mg/mL	High solubility.
10% DMSO in Corn Oil	$\geq 2.5$ mg/mL	Suitable for in vivo formulations.[1]
Water	Data not publicly available	-
Ethanol	Data not publicly available	-
Methanol	Data not publicly available	-

Table 2: Predicted Solubility of CRS3123 (Free Base)

Solvent	Predicted Solubility	Method
Water	0.00154 mg/mL	ALOGPS (Computational Prediction)[2]

Note: The dihydrochloride salt form of an active pharmaceutical ingredient (API) is often developed to enhance its aqueous solubility compared to the free base.

## Experimental Protocols: Determination of Solubility

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. The following protocol provides a generalized methodology based on industry standards.

### Shake-Flask Method for Equilibrium Solubility Determination

1. Objective: To determine the saturation concentration of **CRS3123 dihydrochloride** in a specific solvent at a controlled temperature.

## 2. Materials:

- **CRS3123 dihydrochloride**
- Selected solvents (e.g., water, ethanol, DMSO)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for CRS3123 quantification.

## 3. Procedure:

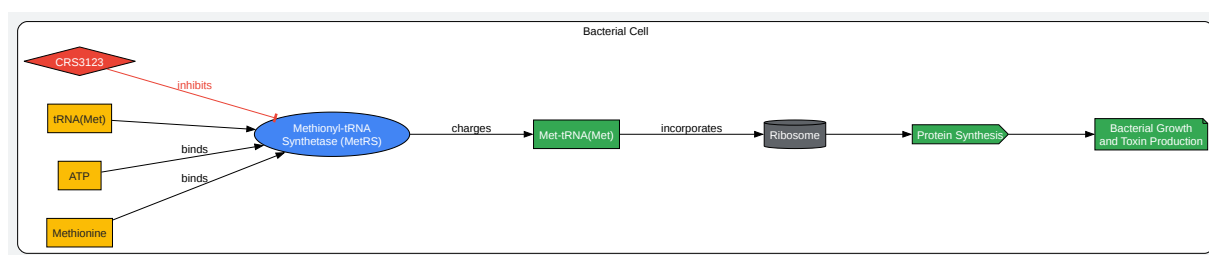
- Add an excess amount of **CRS3123 dihydrochloride** to a known volume of the solvent in a vial. The excess solid should be visually apparent.
- Securely cap the vials and place them in a shaker with the temperature maintained at a constant, specified value (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
- After the incubation period, cease agitation and allow the vials to stand to let the excess solid settle.
- To separate the undissolved solid, centrifuge the samples at a high speed.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filter the aliquot using a syringe filter compatible with the solvent to remove any remaining fine particles.
- Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted samples using a validated HPLC method to determine the concentration of **CRS3123 dihydrochloride**.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.

4. Data Analysis: The solubility is reported as the average concentration from the triplicate samples, typically in mg/mL or  $\mu\text{g/mL}$ .

## Mandatory Visualization

## Signaling Pathway: Mechanism of Action of CRS3123

CRS3123 exerts its antibacterial effect by inhibiting methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. The following diagram illustrates this pathway.

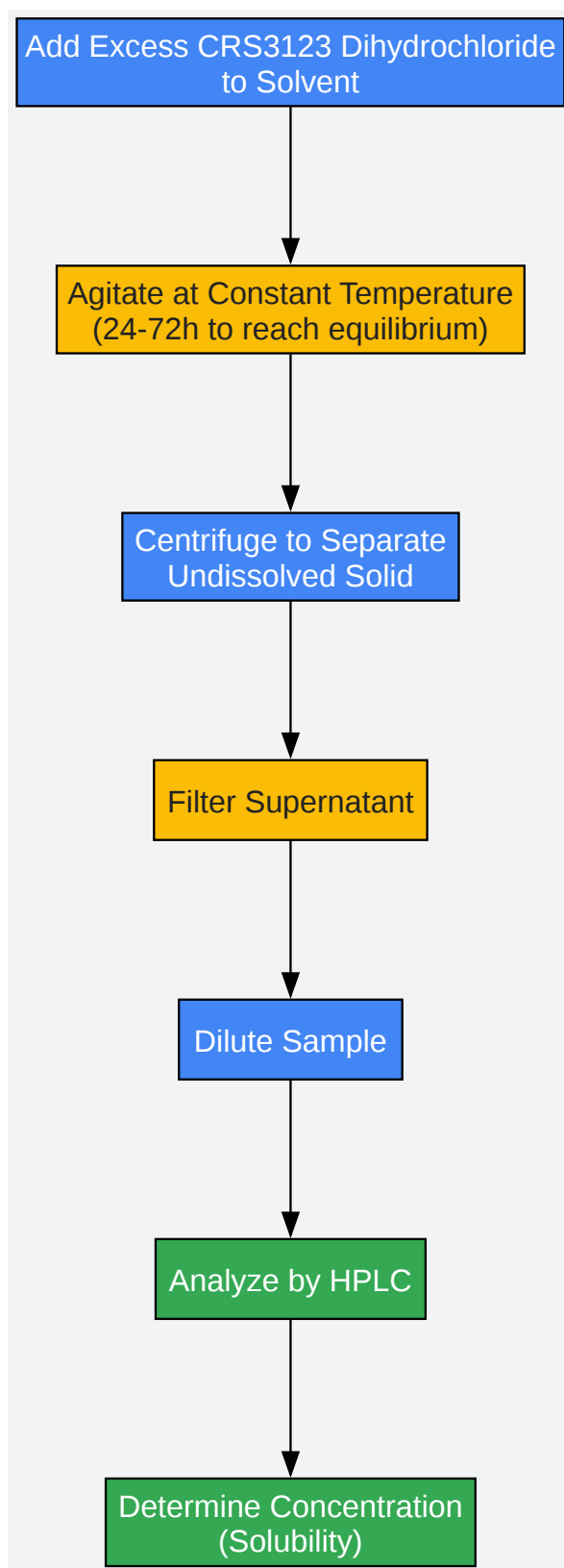


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Caption: Mechanism of action of CRS3123.

## Experimental Workflow: Shake-Flask Solubility Assay

The following diagram outlines the key steps in the shake-flask method for determining solubility.



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Caption: Workflow for the shake-flask solubility assay.

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## References

- 1. CRS-3123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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